molecular formula C12H10ClNO3 B1271162 N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide CAS No. 447398-67-6

N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide

Cat. No.: B1271162
CAS No.: 447398-67-6
M. Wt: 251.66 g/mol
InChI Key: MKZQSJKIOFTYIB-UHFFFAOYSA-N
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Description

N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide is a synthetic coumarin-based compound offered for research and development purposes. Coumarin scaffolds, particularly 7-amido-4-methylcoumarin derivatives, are recognized as valuable precursors and intermediates in medicinal chemistry and chemical biology . The presence of both an acetamide group and a reactive chloromethyl moiety on the core structure makes this molecule a versatile building block for further chemical functionalization, such as nucleophilic substitution reactions, to create novel derivatives for various research applications . Research Applications: This compound is primarily used in laboratory settings as a key synthetic intermediate . Researchers can utilize the reactive chloromethyl group to link the coumarin fluorophore to other molecules of interest. Similar coumarin-acetamide compounds have been employed in the synthesis of more complex structures, including peptide conjugates like Glycine-7-amido-4-methylcoumarin, which are often utilized as enzymatic substrates in protease activity assays . Furthermore, structurally related 2-oxo-2H-chromen (coumarin) derivatives have demonstrated significant antimicrobial activity against human pathogens in scientific studies, highlighting the therapeutic potential of this chemical class and its relevance in drug discovery efforts . Handling and Safety: The chloromethyl functional group in this molecule may confer reactivity and toxicity. Appropriate safety precautions should be taken. Always consult the Safety Data Sheet (SDS) before use. This product is intended for research purposes by qualified laboratory personnel only. Disclaimer: This product is For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7(15)14-9-2-3-10-8(6-13)4-12(16)17-11(10)5-9/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZQSJKIOFTYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368713
Record name N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447398-67-6
Record name N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide can be compared with other chromen-2-one derivatives:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities .

Biological Activity

N-[4-(Chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Synthesis

The compound is characterized by a coumarin backbone, which is known for its diverse biological properties. Its synthesis typically involves the reaction of 4-chloromethyl-2-oxo-2H-chromen-7-yl derivatives with acetamide under controlled conditions. The structural formula can be represented as follows:

N 4 chloromethyl 2 oxo 2H chromen 7 yl acetamide\text{N 4 chloromethyl 2 oxo 2H chromen 7 yl acetamide}

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of derivatives related to this compound.

Key Findings:

  • In vitro Antibacterial Activity:
    • The compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . For instance, certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
    • A study highlighted that coumarin derivatives demonstrated potent activity against multi-drug resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa , with MIC values ranging from 15.62 µg/mL to 35 µg/mL .
  • Antifungal Properties:
    • Compounds derived from this class also exhibited antifungal activity against dermatophytes, showing efficacy similar to griseofulvin, a common antifungal agent .

The mechanisms underlying the antimicrobial effects of this compound derivatives include:

  • Inhibition of Cell Wall Synthesis: Certain studies suggest that these compounds disrupt bacterial cell wall integrity, leading to cell lysis .
  • Ergosterol Biosynthesis Inhibition: Some derivatives inhibit ergosterol biosynthesis in fungi, which is crucial for maintaining fungal cell membrane integrity .

Anticancer Activity

Research has also explored the anticancer potential of this compound and its derivatives.

Case Studies:

  • Glioblastoma Research:
    • A recent study indicated that coumarin derivatives could target glioblastoma cells effectively, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Cytotoxicity Evaluations:
    • In vitro cytotoxicity tests against human cancer cell lines (e.g., HeLa cells) revealed that some derivatives were non-cytotoxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Modification TypeEffect on Activity
Substitution on the aromatic ringEnhances antibacterial potency
Variation in alkyl groupsAlters cytotoxicity profiles
Presence of halogen atomsModifies binding affinity to biological targets

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(chloromethyl)-2-oxo-2H-chromen-7-yl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 7-amino-4-(chloromethyl)coumarin with acetic anhydride or acetyl chloride under reflux conditions. Solvent choice (e.g., ethanol or DMF) and catalysts (e.g., triethylamine) significantly impact yield. Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization may require iterative adjustments of stoichiometry and temperature .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1 ppm in ¹H; ~22 ppm in ¹³C), the coumarin carbonyl (~160 ppm in ¹³C), and the chloromethyl group (~4.5 ppm in ¹H; ~45 ppm in ¹³C).
  • IR : Stretching bands for C=O (coumarin: ~1700 cm⁻¹; acetamide: ~1650 cm⁻¹) and C-Cl (~650 cm⁻¹) are critical.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₂H₁₀ClNO₃). Fragmentation patterns should confirm the chloromethyl and acetamide groups .

Q. What crystallographic methods are suitable for resolving the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like methanol or DCM. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (for small molecules) or WinGX (for visualization) can achieve R₁ values < 0.04. Hydrogen bonding and π-π stacking interactions should be analyzed to validate packing stability .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps, identifying electrophilic/nucleophilic sites.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or proteases). Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected biological activity)?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Re-evaluate computational parameters (e.g., explicit solvent models in MD simulations) or confirm experimental conditions (e.g., purity via HPLC). For biological assays, validate target specificity using knockout cell lines or competitive binding assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

  • Methodological Answer : Systematically modify substituents:

  • Replace the chloromethyl group with bromomethyl or azidomethyl to alter reactivity.
  • Introduce electron-withdrawing groups (e.g., nitro) at the coumarin 3-position to modulate electronic properties.
  • Evaluate bioactivity changes via in vitro assays (e.g., enzyme inhibition or cytotoxicity) and correlate with computed descriptors (Hammett constants, logP) .

Q. What analytical techniques are critical for characterizing degradation products under physiological conditions?

  • Methodological Answer : Use LC-MS/MS to monitor hydrolysis of the acetamide or chloromethyl groups. Simulate physiological conditions (PBS buffer, pH 7.4, 37°C) and identify degradation intermediates via high-resolution mass spectrometry (HRMS). Compare fragmentation patterns with synthetic standards .

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